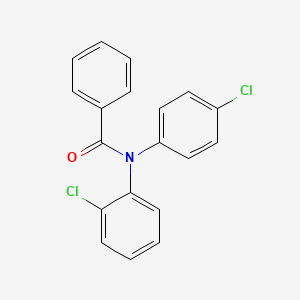![molecular formula C33H54O4 B14454502 6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid CAS No. 74294-94-3](/img/structure/B14454502.png)
6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid is a chemical compound that belongs to the class of cholesterol derivatives It is characterized by the presence of a cholesteryl group linked to a hexanoic acid moiety through an ether bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid typically involves the esterification of cholesterol with hexanoic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is heated to promote the esterification process, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters enhances the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester bond can be hydrolyzed under basic conditions to yield cholesterol and hexanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Hydrolysis is typically carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of cholesterol and hexanoic acid.
Aplicaciones Científicas De Investigación
6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a model compound in studying esterification reactions.
Biology: Investigated for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cholesterol-related disorders.
Industry: Utilized in the production of specialized materials, such as liquid crystals and surfactants.
Mecanismo De Acción
The mechanism of action of 6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid involves its interaction with cellular membranes and enzymes. The cholesteryl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the compound can act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cholesteryl acetate: Another cholesterol derivative with an acetate group instead of a hexanoic acid moiety.
Cholesteryl oleate: Contains an oleic acid ester instead of hexanoic acid.
Cholesteryl benzoate: Features a benzoic acid ester group.
Uniqueness
6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid is unique due to its specific ester linkage and the presence of a hexanoic acid moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
74294-94-3 |
|---|---|
Fórmula molecular |
C33H54O4 |
Peso molecular |
514.8 g/mol |
Nombre IUPAC |
6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C33H54O4/c1-22(2)9-8-10-23(3)27-15-16-28-26-14-13-24-21-25(37-31(36)12-7-6-11-30(34)35)17-19-32(24,4)29(26)18-20-33(27,28)5/h13,22-23,25-29H,6-12,14-21H2,1-5H3,(H,34,35) |
Clave InChI |
XPWINNJHPSXNPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



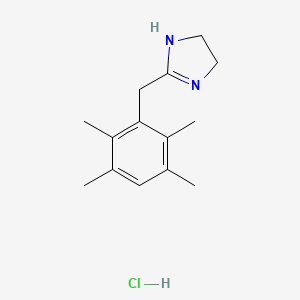
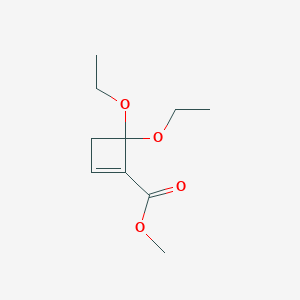


![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)
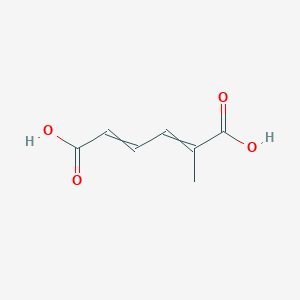
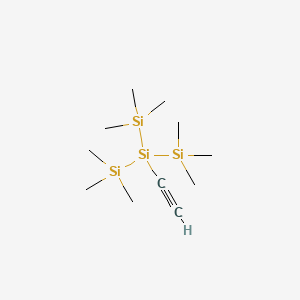
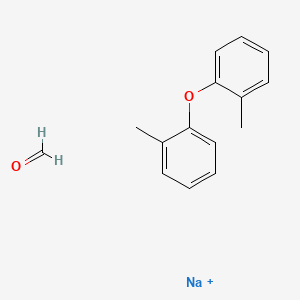
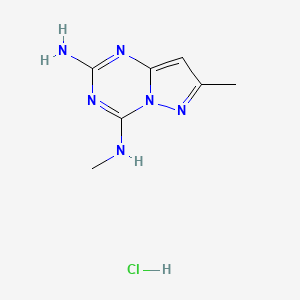
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
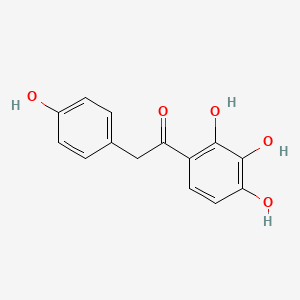
![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
